Ethyl (3R,4R,5S)-4-amino-5-methyl-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R,4R,5S)-4-amino-5-methyl-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring, an amino group, a methyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-4-amino-5-methyl-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the functional groups. Common synthetic routes may involve:
Cyclohexene Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Functional Group Introduction: Amino, methyl, and ethyl ester groups are introduced through substitution reactions, often using reagents like amines, methylating agents, and ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4R,5S)-4-amino-5-methyl-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (3R,4R,5S)-4-amino-5-methyl-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the production of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl (3R,4R,5S)-4-amino-5-methyl-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl (3R,4R,5S)-4-amino-5-methyl-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can be compared with similar compounds such as:
- Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate .
- Ethyl (3R,4R,5S)-4-(acetylamino)-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate .
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications
Properties
Molecular Formula |
C15H27NO3 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-4-amino-5-methyl-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-5-12(6-2)19-13-9-11(15(17)18-7-3)8-10(4)14(13)16/h9-10,12-14H,5-8,16H2,1-4H3/t10-,13+,14+/m0/s1 |
InChI Key |
HTOHPBPWJFDTFV-ZLKJLUDKSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)C)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.